molecular formula C12H18O2S B8296023 3-Ethyl-4-isobutyl-5-methylthiophene-2-carboxylic acid

3-Ethyl-4-isobutyl-5-methylthiophene-2-carboxylic acid

Cat. No.: B8296023
M. Wt: 226.34 g/mol
InChI Key: UAQHWASWAPBLQQ-UHFFFAOYSA-N
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Description

3-Ethyl-4-isobutyl-5-methylthiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing sulfur, and they are known for their diverse applications in medicinal chemistry and material science

Preparation Methods

Mechanism of Action

The mechanism of action of 3-Ethyl-4-isobutyl-5-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and binding affinity to biological targets . The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-4-isobutyl-5-methylthiophene-2-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

3-ethyl-5-methyl-4-(2-methylpropyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C12H18O2S/c1-5-9-10(6-7(2)3)8(4)15-11(9)12(13)14/h7H,5-6H2,1-4H3,(H,13,14)

InChI Key

UAQHWASWAPBLQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1CC(C)C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

At −78° C., tert.-butyllithium (20 mL, 1.5 M in pentane) is slowly added to a solution of 4-isobutyl-5-methyl-thiophene-2-carboxylic acid (2.0 g, 10.1 mmol) in THF (100 mL). The mixture turns dark. The mixture is stirred at −78° C. for 15 min, then a solution of iodoethane (6.18 g, 39.6 mmol) in THF (10 mL) is added. The mixture is stirred for 1 h at −78° C. Further iodoethane (6.18 g, 39.6 mmol) is added and the mixture allowed to warm to rt over a period of 15 h. The reaction is quenched by adding 1 M aq. NaH2PO4 (20 mL) and 1 N aq. HCl (50 mL) and the mixture is extracted with chloroform (1×100 mL, 3×30 mL). The combined organic extracts are dried over MgSO4, filtered and evaporated. The crude product is purified by MPLC on silica gel eluting with a gradient of EA in hexane to give 3-ethyl-4-isobutyl-5-methyl-thiophene-2-carboxylic acid (1.29 g) as a yellow solid; LC-MS: tR=1.00 min, [M+1+CH3CN]=268.29; 1H NMR (CDCl3): δ 2.92 (q, J=7.0 Hz, 2H), 2.40 (s, 3H), 2.37 (d, J=7.6 Hz, 2H), 1.80 (m, J=7.0 Hz, 1H), 1.15 (t, J=7.6 Hz, 3H), 0.92 (d, J=7.0 Hz, 6H).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.18 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
6.18 g
Type
reactant
Reaction Step Three

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